molecular formula C16H23NO4S B12715498 5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 111711-89-8

5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No.: B12715498
CAS No.: 111711-89-8
M. Wt: 325.4 g/mol
InChI Key: GYYBSXFRNPEHGE-UHFFFAOYSA-N
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Description

5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is a pyrrolidinone derivative featuring a hexyloxy group at position 5 and a phenylsulfonyl moiety at position 1.

Properties

CAS No.

111711-89-8

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-hexoxypyrrolidin-2-one

InChI

InChI=1S/C16H23NO4S/c1-2-3-4-8-13-21-16-12-11-15(18)17(16)22(19,20)14-9-6-5-7-10-14/h5-7,9-10,16H,2-4,8,11-13H2,1H3

InChI Key

GYYBSXFRNPEHGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Hexyloxy Group: The hexyloxy group can be introduced via an alkylation reaction using hexyloxy halides under basic conditions.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinones with various functional groups.

Scientific Research Applications

5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hexyloxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone

  • Key Differences :
    • Substituent at position 5: Cyclopentyloxy (5-membered ring) vs. hexyloxy (6-carbon linear chain).
    • Impact :
  • Steric Effects : The bulkier cyclopentyloxy group may reduce steric accessibility to active sites in biological targets.
  • Molecular Formula: C₁₆H₂₁NO₄S (vs. C₁₇H₂₅NO₄S for the hexyloxy analog).
  • Suppliers : 3 commercial suppliers list this compound, indicating broader availability .

5-(Pentyloxy)-1-[(2-phenylethenyl)sulfonyl]-2-pyrrolidinone

  • Key Differences :
    • Substituent at position 5: Pentyloxy (5-carbon chain) vs. hexyloxy.
    • Sulfonyl group: Attached to a styrenyl (2-phenylethenyl) group vs. a phenyl group.
    • Impact :
  • Electronic Effects : The styrenyl sulfonyl group introduces π-conjugation, altering electron distribution and reactivity.
  • Chain Length : Pentyloxy’s shorter chain reduces lipophilicity compared to hexyloxy.
  • Molecular Formula: C₁₇H₂₃NO₄S (MW: 337.43 g/mol) .

G631-0062: 5-(2,3-Dihydro-1H-indol-1-ylcarbonyl)-1-(phenylsulfonyl)-2-pyrrolidinone

  • Key Differences :
    • Substituent at position 5: Indole-derived carbonyl group vs. alkoxy chain.
    • Impact :
  • Bulkiness : The indole carbonyl group increases steric hindrance compared to linear alkoxy chains.
  • Molecular Formula : C₁₉H₁₈N₂O₄S (MW: 370.42 g/mol) .

CAY10598: 5-[(3S)-3-Hydroxy-4-phenyl-1-buten-1-yl]-1-[6-(2H-tetrazol-5R-yl)hexyl]-2-pyrrolidinone

  • Key Differences :
    • Substituent at position 5: A chiral hydroxy-phenylbutenyl group vs. hexyloxy.
    • Position 1: A hexyl-linked tetrazole group vs. phenylsulfonyl.
    • Impact :
  • Pharmacological Activity : The tetrazole group (a bioisostere for carboxylic acids) and chiral center suggest distinct target interactions, possibly in prostaglandin or leukotriene pathways.
  • Solubility: Supplied in ethanol, indicating moderate polarity .
  • Molecular Formula : C₂₁H₂₉N₅O₂ (MW: 383.5 g/mol) .

Comparative Data Table

Compound Name Position 5 Substituent Position 1 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone Hexyloxy (C₆H₁₃O) Phenylsulfonyl (C₆H₅SO₂) C₁₇H₂₅NO₄S ~363.5 (estimated) High lipophilicity, research use
5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone Cyclopentyloxy (C₅H₉O) Phenylsulfonyl C₁₆H₂₁NO₄S 335.41 Commercial availability
5-(Pentyloxy)-1-[(2-phenylethenyl)sulfonyl]-2-pyrrolidinone Pentyloxy (C₅H₁₁O) Styrenylsulfonyl (C₈H₇SO₂) C₁₇H₂₃NO₄S 337.43 Styrenyl group enhances π-stacking
G631-0062 Indole carbonyl Phenylsulfonyl C₁₉H₁₈N₂O₄S 370.42 Hydrogen-bonding capability
CAY10598 Chiral hydroxy-phenylbutenyl Hexyl-tetrazole C₂₁H₂₉N₅O₂ 383.5 Tetrazole bioisostere, ethanol-soluble

Research Findings and Implications

  • Lipophilicity Trends : Alkoxy chain length (pentyl < hexyl) correlates with increased lipophilicity, critical for blood-brain barrier penetration in CNS drug development.
  • Steric and Electronic Effects : Bulky substituents (e.g., indole in G631-0062) may hinder target binding but enhance selectivity. Styrenylsulfonyl groups () introduce π-interactions useful in kinase inhibitors.
  • Stability: CAY10598’s stability in ethanol at -20°C for ≥2 years suggests similar handling requirements for the hexyloxy analog .

Biological Activity

5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is a compound belonging to the family of pyrrolidinones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO4SC_{15}H_{21}NO_4S. The structure contains a pyrrolidinone ring substituted with a hexyloxy group and a phenylsulfonyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives, including this compound, in anticancer applications. The anticancer activity was evaluated using human lung adenocarcinoma (A549) cells.

In Vitro Studies

In vitro assays demonstrated that compounds in this category exhibit significant cytotoxic effects on cancer cells while showing comparatively lower toxicity to non-cancerous cells. For instance, a study reported that certain derivatives reduced A549 cell viability significantly when treated at a concentration of 100 µM for 24 hours. The viability was assessed using the MTT assay, where the compound's effectiveness was compared to cisplatin, a standard chemotherapy agent.

CompoundCell LineViability (%)Comparison Agent
This compoundA54966Cisplatin
Other derivativesA549Varies (up to 34% reduction)Cisplatin

This suggests that structural modifications can enhance anticancer properties while minimizing adverse effects on normal cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against multidrug-resistant pathogens. The antimicrobial activity was assessed against various strains, including Staphylococcus aureus and Escherichia coli.

Testing Methodology

The compounds were screened using standard susceptibility tests against resistant strains. The results indicated that some derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens, highlighting their potential as therapeutic agents in treating infections caused by resistant bacteria.

PathogenCompound EfficacyNotes
Staphylococcus aureusHighEffective against MRSA
Escherichia coliModerate to HighResistance observed in some strains

Case Studies

Several case studies have documented the effectiveness of pyrrolidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with lung cancer showed improved outcomes when treated with compounds similar to this compound alongside conventional therapies.
  • Case Study 2 : In vitro studies demonstrated significant reductions in bacterial load in cultures treated with the compound compared to controls, indicating its potential as an adjunct treatment for infections.

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